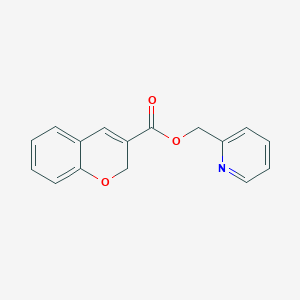
pyridin-2-ylmethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are important oxygen heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromene ring. This can be achieved through cyclization reactions involving benzopyran ring formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridin-2-ylmethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of biologically active compounds .
Wirkmechanismus
The mechanism of action of pyridin-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyridin-2-ylmethyl 2H-chromene-3-carboxylate include other chromene derivatives, such as ethyl coumarin-3-carboxylate and various coumarin derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness: this compound is unique due to the presence of both the chromene and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable target for research and development .
Eigenschaften
Molekularformel |
C16H13NO3 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-14-6-3-4-8-17-14)13-9-12-5-1-2-7-15(12)19-10-13/h1-9H,10-11H2 |
InChI-Schlüssel |
SVWGKSLNPUCLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




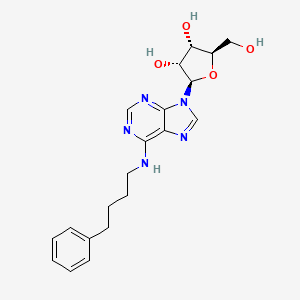
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
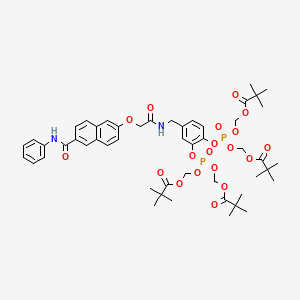
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
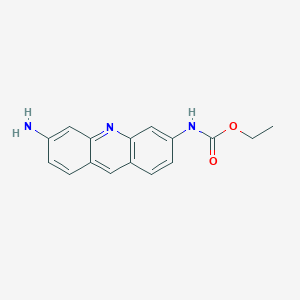
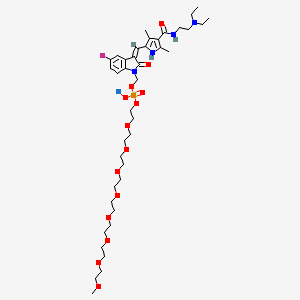


![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
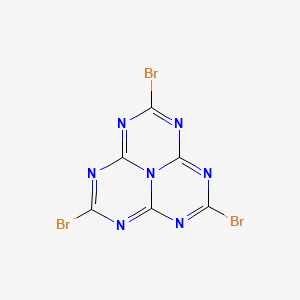
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)

